1-Bromo-4-(t-butyl)-2-isopropoxybenZene
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Overview
Description
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene is an organic compound with the molecular formula C13H19BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-(tert-butyl)-2-isopropoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-Bromo-4-(tert-butyl)-2-isopropoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(tert-butyl)-2-isopropoxyphenol or 4-(tert-butyl)-2-isopropoxyaniline.
Oxidation: Formation of 4-(tert-butyl)-2-isopropoxybenzaldehyde or 4-(tert-butyl)-2-isopropoxybenzoic acid.
Reduction: Formation of 4-(tert-butyl)-2-isopropoxybenzene.
Scientific Research Applications
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butyl)-2-isopropoxybenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the isopropoxy group is oxidized by an oxidizing agent, leading to the formation of a carbonyl compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-tert-butylbenzene: Lacks the isopropoxy group, making it less reactive in certain substitution and oxidation reactions.
4-tert-Butyl-2-isopropoxyphenol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
4-tert-Butyl-2-isopropoxyaniline: Contains an amine group instead of a bromine atom, making it useful in different synthetic pathways.
The uniqueness of 1-Bromo-4-(tert-butyl)-2-isopropoxybenzene lies in its combination of substituents, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C13H19BrO |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3 |
InChI Key |
BMEHOHYIXYRFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
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